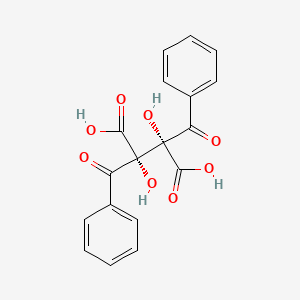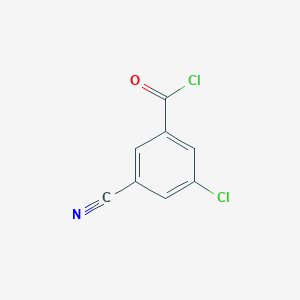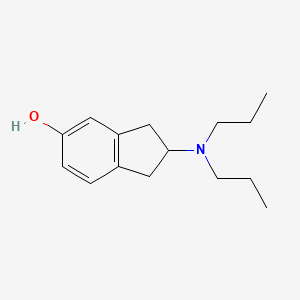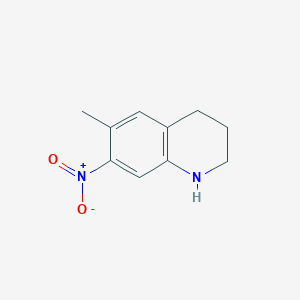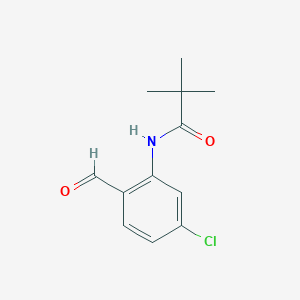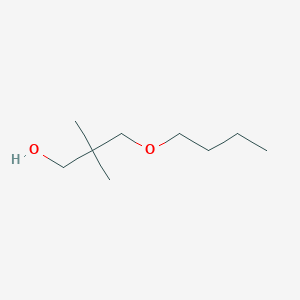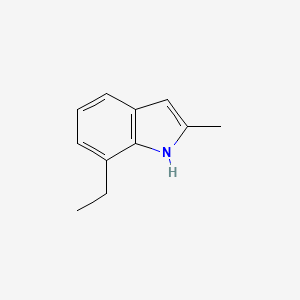
7-ethyl-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-ethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in various alkaloids . The indole nucleus is a common structural motif in many biologically active compounds, making it an important target for synthetic chemists .
Preparation Methods
The synthesis of 2-Methyl-7-ethyl-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another approach is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Scientific Research Applications
2-Methyl-7-ethyl-1H-indole has numerous applications in scientific research:
Biology: Indole derivatives, including 2-Methyl-7-ethyl-1H-indole, exhibit antiviral, anti-inflammatory, and anticancer activities. They are used in the study of biological pathways and the development of new therapeutic agents.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-7-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For example, they can inhibit enzymes involved in cancer cell proliferation or modulate immune responses by interacting with specific receptors on immune cells .
Comparison with Similar Compounds
2-Methyl-7-ethyl-1H-indole can be compared with other indole derivatives such as:
2-Methylindole: Similar in structure but lacks the ethyl group at the 7-position, leading to different biological activities and chemical reactivity.
7-Ethylindole: Lacks the methyl group at the 2-position, which can affect its interaction with biological targets and its chemical properties.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions compared to synthetic indole derivatives.
The unique combination of the methyl and ethyl groups in 2-Methyl-7-ethyl-1H-indole contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
7-ethyl-2-methyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-3-9-5-4-6-10-7-8(2)12-11(9)10/h4-7,12H,3H2,1-2H3 |
InChI Key |
WQJJAQXIXFDBDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1NC(=C2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
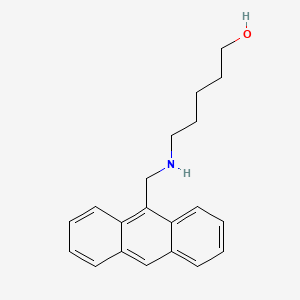

![Ethyl bicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B8580611.png)
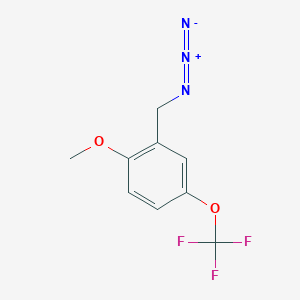
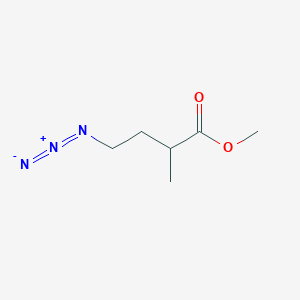
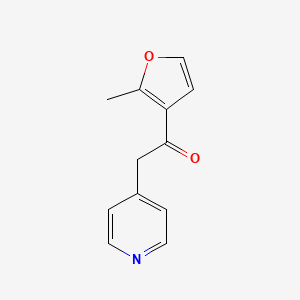
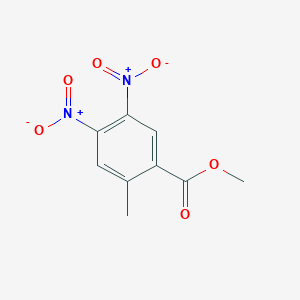
![[2-(2-Methoxy-phenyl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8580664.png)
